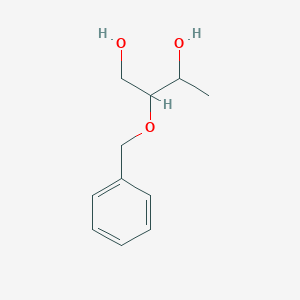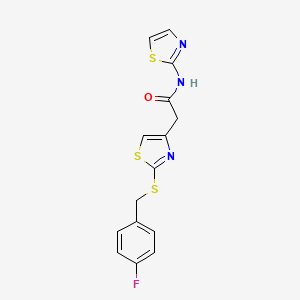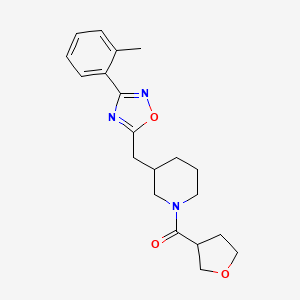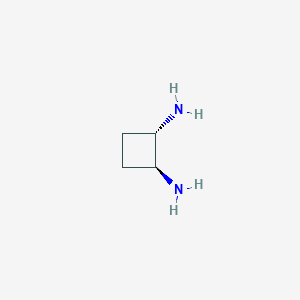
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid, also known as PDIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDIA is a derivative of isoindoline and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is not yet fully understood. However, it is believed that 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid exerts its effects by inhibiting the activity of various enzymes, such as tyrosine kinases and phosphatases. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been found to interact with various cellular receptors, such as G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit various biochemical and physiological effects. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been found to exhibit antitumor and antiviral activities. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been found to exhibit antiviral activity against various viruses, including HIV and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has several advantages for lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is readily available and can be synthesized easily. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is also stable under various experimental conditions, making it suitable for use in various experiments. However, 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has some limitations for lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is relatively expensive compared to other chemicals used in lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is also relatively toxic, and caution should be taken when handling it.
Direcciones Futuras
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has several future directions for scientific research. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can be used as a starting material for the synthesis of various biologically active compounds. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can also be used as a tool for studying the mechanisms of various diseases, such as cancer and viral infections. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can also be used as a tool for developing new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid in various fields.
Conclusion:
In conclusion, 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can be synthesized through a multistep process, and it has been found to exhibit various scientific research applications. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has several future directions for scientific research, and further research is needed to fully understand the potential applications of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid in various fields.
Métodos De Síntesis
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid can be synthesized through a multistep process that involves the reaction of 2-phenylacetonitrile with ethyl chloroacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with chloroacetic acid.
Aplicaciones Científicas De Investigación
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been found to exhibit various scientific research applications. One of the most significant applications of 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid is its use as a building block for the synthesis of various biologically active compounds. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has been used as a precursor for the synthesis of various isoindoline derivatives, which have been found to exhibit anticancer, antiviral, and antibacterial activities. 2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid has also been used as a starting material for the synthesis of various amino acid derivatives, which have been found to exhibit antitumor and antiviral activities.
Propiedades
IUPAC Name |
2-(2-phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)10-16-15-9-5-4-8-14(15)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJIGEIXBYFKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylmethoxycarbonyl-1,3-dihydroisoindol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

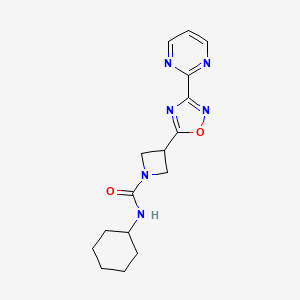
![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride](/img/structure/B2784449.png)
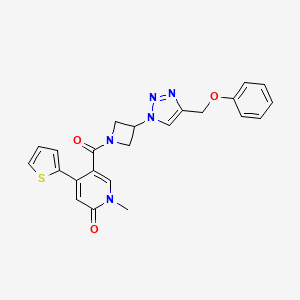
![2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione](/img/structure/B2784451.png)


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)
